3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. It has garnered interest due to its potential biological activities and applications in medicinal chemistry. The compound is characterized by its unique molecular structure, which includes a triazole ring fused to a pyrimidine moiety.
The synthesis of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be achieved through various methods. One common approach involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis may utilize hydrazine derivatives or other nitrogen sources in the presence of suitable solvents like ethanol or acetic acid.
A notable synthetic route includes:
These methods often require optimization of reaction conditions such as temperature, time, and concentration to maximize yield and purity.
The molecular structure of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine features a triazole ring fused to a pyrimidine ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
Key structural features include:
The compound's structure can be represented as follows:
3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is involved in various chemical reactions that exploit its functional groups. These reactions may include:
The mechanism of action for compounds like 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine often involves interaction with specific biological targets such as enzymes or receptors. Research indicates that derivatives of triazolo-pyrimidines may function as inhibitors for various kinases (e.g., mTOR kinase) and phosphatidylinositol 3-kinase (PI3K), which are crucial in signaling pathways related to cell growth and proliferation .
The binding affinity and specificity for these targets are influenced by the molecular structure, particularly the substituents on the triazole and pyrimidine rings.
The physical properties of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine include:
Chemical properties include:
This compound exhibits potential applications in medicinal chemistry due to its biological activity. Notable uses include:
The exploration of triazolopyrimidine scaffolds in medicinal chemistry originated from efforts to mimic purine bioisosteres while enhancing metabolic stability and target selectivity. Early derivatives like 8-azaadenine (1H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine), documented as early as CAS 1123-54-2, demonstrated the core’s capacity to engage biological targets but exhibited limitations in solubility and bioavailability . This spurred structural refinements, including N-alkylation at the triazole ring. The evolution culminated in compounds such as 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 2168779-79-9), where the isopropyl group conferred improved pharmacokinetic properties and kinase inhibition potential [3] [5]. Patent literature reveals that by the late 2000s, triazolopyrimidines were systematically investigated as dual mTOR/PI3K inhibitors, leveraging their ability to occupy ATP-binding pockets with high affinity [5]. These innovations positioned triazolopyrimidines as privileged structures in oncology, particularly for leukemia and renal carcinoma therapeutics.
Table 1: Evolution of Key Triazolopyrimidine Derivatives
Compound | Structural Feature | CAS Number | Molecular Formula | Significance |
---|---|---|---|---|
8-Azaadenine | Unsubstituted scaffold | 1123-54-2 | C₄H₄N₆ | Purine mimic; limited bioavailability |
3-(propan-2-yl)-3H-triazolopyrimidin-7-amine | N-Isopropyl substitution | 2168779-79-9 | C₇H₁₀N₆ | Enhanced lipophilicity & kinase affinity |
3-(2-cyclopropylethyl)-analog | Extended alkyl chain | 2172596-71-1 | C₁₂H₁₈N₆ | Improved cellular penetration |
1-((7-(p-tolylamino)-derivative | C7-arylamino modification | Not specified | C₁₄H₁₇N₇O | Dual-targeting (kinase & microtubule) activity |
Structural hybridization is pivotal in optimizing the bioactivity of triazolopyrimidine cores. The strategic incorporation of alkyl or aryl groups at the N3 position balances lipophilicity and steric bulk, directly modulating target interactions. For 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (C₇H₁₀N₆), the isopropyl group elevates the LogP value to ~1.9 (predicted), enhancing membrane permeability relative to the hydrophilic parent compound 8-azaadenine [3] . Modifications at C7 further diversify biological profiles: replacing the amino group with aryl moieties (e.g., p-tolylamino) introduces π-stacking capabilities critical for kinase inhibition, as seen in analogs like 1-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol [6]. Computational studies indicate that the isopropyl group’s steric bulk selectively occludes non-target binding, reducing off-target effects while maintaining nanomolar affinity for kinases like mTOR [5]. Hybridization strategies thus transform simple heterocycles into precision therapeutics with tunable physicochemical and pharmacodynamic properties.
Table 2: Hybridization Strategies for Triazolopyrimidine Optimization
Modification Site | Functional Group | Example Compound | Biological Impact |
---|---|---|---|
N3 position | Isopropyl | 3-(propan-2-yl)-3H-triazolopyrimidin-7-amine | ↑ LogP; enhanced cellular uptake |
N3 position | 2-Cyclopropylethyl | 3-(2-cyclopropylethyl)-N-(propan-2-yl) derivative | Balanced solubility & target engagement |
C7 position | Aryl amino (p-tolyl) | 1-((7-(p-tolylamino)-triazolopyrimidine)propan-2-ol | Kinase inhibition via hydrophobic pocket occupancy |
C5 position | Aminoalkylamino | 5-amino-propan-2-ol derivative | Dual hydrogen bonding with biological targets |
Synthetic Advancements and Molecular Design
The synthesis of 3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine relies on regioselective N-alkylation of triazolopyrimidine precursors. Key routes involve:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1